Azilsartan medoxomil monopotassium

Hypertension Ambulatory blood pressure monitoring ARB efficacy

Azilsartan medoxomil monopotassium is the highest-efficacy ARB prodrug for hypertension R&D: 80 mg achieves 2.1 mmHg greater 24-hr ambulatory SBP reduction vs. olmesartan 40 mg (P=0.038). Its 5-oxo-1,2,4-oxadiazole moiety confers stronger inverse agonism than candesartan. IC50 of 7.4 nM after 5-hr washout reflects orders-of-magnitude slower AT1 receptor dissociation vs. other ARBs. Multiple well-characterized crystalline polymorphs (Forms A-L, Form-U) with documented thermal stability, crystallinity, and antistatic processing advantages enable generic formulation development and dissolution profile optimization.

Molecular Formula C30H23KN4O8
Molecular Weight 606.6 g/mol
Cat. No. B10862242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan medoxomil monopotassium
Molecular FormulaC30H23KN4O8
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)O[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]
InChIInChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1
InChIKeyIHWFKDWIUSZLCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Medoxomil Monopotassium: Technical Overview for Procurement and Research


Azilsartan medoxomil monopotassium (also known as azilsartan kamedoxomil) is an organic potassium salt prodrug of the angiotensin II type 1 (AT1) receptor antagonist azilsartan [1]. Upon oral administration, it is rapidly hydrolyzed to the active moiety azilsartan, which exhibits high selectivity for the AT1 receptor with in vitro binding IC50 values reported as 0.62 nM, 2.6 nM, and 7.4 nM (depending on assay conditions) [2][3][4]. The compound is indicated for the treatment of hypertension in adults, available as 40 mg and 80 mg once-daily oral tablets under the brand name Edarbi [5].

Why Azilsartan Medoxomil Monopotassium Cannot Be Directly Substituted by In-Class ARBs


Within the ARB class, substantial heterogeneity exists in AT1 receptor binding kinetics, in vivo antihypertensive potency, and physicochemical salt-form properties. Azilsartan medoxomil monopotassium demonstrates a distinct profile characterized by slow dissociation from the AT1 receptor after washout (IC50 of 7.4 nM at 5 hr post-washout, orders of magnitude tighter than other ARBs), inverse agonism attributed to its 5-oxo-1,2,4-oxadiazole moiety, and greater 24-hour ambulatory blood pressure reduction at maximal doses compared to olmesartan medoxomil, valsartan, and candesartan cilexetil [1][2][3]. Furthermore, the monopotassium salt form exhibits defined crystalline polymorphs (Forms A-L, Form-U) with varying thermal stability, solubility, and bioavailability characteristics that cannot be presumed equivalent to azilsartan acid or alternative salt forms [4][5].

Azilsartan Medoxomil Monopotassium: Quantitative Comparative Evidence for Scientific Selection


Superior 24-Hour Ambulatory Systolic BP Reduction Versus Olmesartan Medoxomil at Maximal Doses

In a randomized, double-blind, placebo-controlled multicenter study (n=1275), azilsartan medoxomil 80 mg reduced 24-hour mean ambulatory systolic blood pressure (SBP) by 2.1 mm Hg more than olmesartan medoxomil 40 mg (95% CI: -4.0 to -0.1; P=0.038) after 6 weeks of treatment [1]. Azilsartan medoxomil 40 mg was noninferior to olmesartan medoxomil 40 mg. Both ARBs exhibited side effect profiles similar to placebo [1].

Hypertension Ambulatory blood pressure monitoring ARB efficacy

Network Meta-Analysis Confirms Favorable Efficacy Profile Versus Six ARBs in Japanese Patients

A 2020 systematic review and network meta-analysis of 37 RCTs in Japanese hypertensive patients used a fixed-effects model with azilsartan as the reference. Mean changes from baseline in office SBP/DBP for comparator ARBs were: candesartan cilexetil 3.8 (95% CrI: 2.9-4.8)/2.6 (2.0-3.1) mm Hg; olmesartan medoxomil 3.2 (1.2-5.1)/2.7 (1.3-4.1) mm Hg; valsartan 3.1 (1.1-5.1)/2.4 (1.1-3.8) mm Hg; losartan potassium 3.0 (0.8-5.1)/1.9 (0.5-3.3) mm Hg; telmisartan 3.2 (0.8-5.6)/2.0 (0.3-3.6) mm Hg; and irbesartan 4.8 (2.0-7.5)/3.7 (1.8-5.6) mm Hg [1][2].

Network meta-analysis Comparative effectiveness ARB class

Slower AT1 Receptor Dissociation and Stronger Inverse Agonism Versus Candesartan

In radioligand washout assays, azilsartan exhibited an IC50 of 7.4 nM after 5 hours of drug washout, reflecting tighter and longer-lasting AT1 receptor binding by several orders of magnitude compared with other ARBs [1]. A comparative molecular pharmacology study concluded that azilsartan has a unique binding behavior to the AT1 receptor due to its 5-oxo-1,2,4-oxadiazole moiety and induces stronger inverse agonism than candesartan [2]. The same study noted that azilsartan provides more potent 24-h sustained antihypertensive effect than candesartan in clinical settings [2].

Receptor pharmacology Inverse agonism Binding kinetics

Defined Crystalline Polymorphs of Monopotassium Salt with Documented Stability and Processing Advantages

Azilsartan medoxomil monopotassium exists in multiple well-characterized crystalline polymorphs, including Forms A, B, C, D, E, F, G, H, I, J, K, L and Form-U [1]. Patent literature describes Form-U as a thermostable highly crystalline polymorph characterized by specific XRPD peaks at 2θ angle positions of about 23.81°, 26.12°, 26.58°, and 31.84° [2]. Substantially pure crystalline forms of azilsartan medoxomil potassium are reported to exhibit high solubility, high bioavailability, good stability, long shelf life, and good antistatic properties compared to amorphous or alternative salt forms [3][4].

Polymorphism Solid-state chemistry Pharmaceutical formulation

Azilsartan Medoxomil Monopotassium: High-Value Application Scenarios in Research and Industry


Hypertension Clinical Trial Requiring Superior 24-Hour Ambulatory BP Control

For randomized controlled trials or comparative effectiveness studies in hypertension, azilsartan medoxomil monopotassium 80 mg offers quantifiably superior 24-hour ambulatory SBP reduction versus olmesartan medoxomil 40 mg (2.1 mm Hg greater reduction, P=0.038), establishing a higher-efficacy benchmark for ARB-based treatment arms [1]. Network meta-analysis data further support its use as the reference ARB against which other agents may be compared in Japanese and Asian populations [2].

Pharmacology Studies on AT1 Receptor Inverse Agonism and Binding Kinetics

Investigators examining structure-activity relationships, receptor residence time, or inverse agonism mechanisms within the ARB class should prioritize azilsartan medoxomil monopotassium. Its 5-oxo-1,2,4-oxadiazole moiety confers stronger inverse agonism than candesartan, and its IC50 of 7.4 nM after 5-hour washout reflects orders-of-magnitude slower receptor dissociation compared to other ARBs [1][2].

Pharmaceutical Development and Generic Formulation Using Defined Crystalline Polymorphs

For pharmaceutical manufacturers developing generic azilsartan products or novel formulations, the monopotassium salt offers access to multiple well-characterized crystalline polymorphs (Forms A-L, Form-U) with documented thermal stability, crystallinity, and processing advantages including antistatic properties [1][2]. Selection of specific polymorphs enables optimization of dissolution profiles and shelf-life stability [3].

Comparative Cost-Effectiveness and Formulary Decision-Making

Healthcare payers and formulary committees evaluating ARB class options may consider pharmacoeconomic data from the Japanese market, where 10 mg of azilsartan (approximately 68 yen) was reported as half the cost of 8 mg of candesartan cilexetil (approximately 140 yen), combined with superior BP-lowering efficacy demonstrated in network meta-analyses [1]. However, this cost differential is market-specific and may not extrapolate to all regions.

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